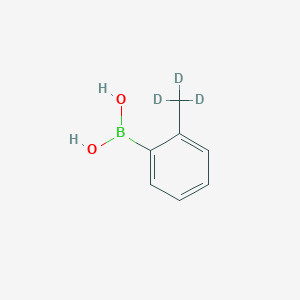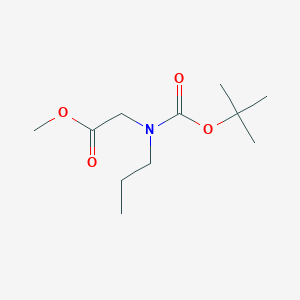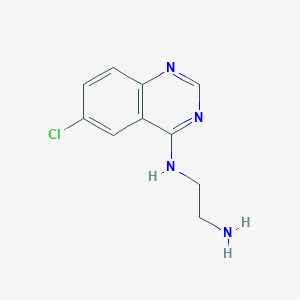
N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine: is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-4-quinazoline.
Nucleophilic Substitution: The 6-chloro-4-quinazoline undergoes a nucleophilic substitution reaction with 1,2-ethanediamine. This reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide or dimethyl sulfoxide, and a base like potassium carbonate or sodium hydroxide.
Reaction Conditions: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Dimethylformamide, dimethyl sulfoxide, ethanol.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- N1-(6-chloro-4-quinazolinyl)-1,2-propanediamine
- N1-(6-chloro-4-quinazolinyl)-1,2-butanediamine
- N1-(6-chloro-4-quinazolinyl)-1,2-pentanediamine
Uniqueness
N1-(6-chloro-4-quinazolinyl)-1,2-ethanediamine is unique due to its specific ethylenediamine moiety, which imparts distinct chemical and biological properties compared to its analogs with different alkyl chain lengths. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
6637-19-0 |
|---|---|
分子式 |
C10H11ClN4 |
分子量 |
222.67 g/mol |
IUPAC名 |
N'-(6-chloroquinazolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H11ClN4/c11-7-1-2-9-8(5-7)10(13-4-3-12)15-6-14-9/h1-2,5-6H,3-4,12H2,(H,13,14,15) |
InChIキー |
HYMRIWWOGDIJHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


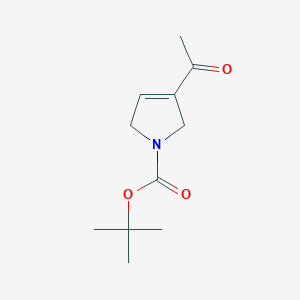

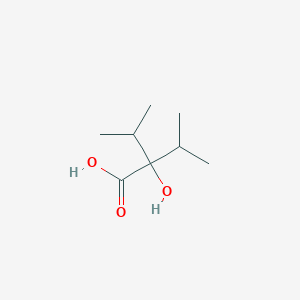
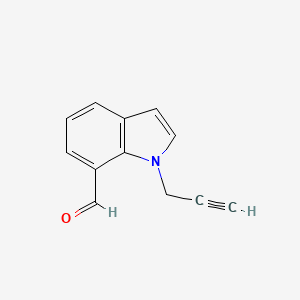
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
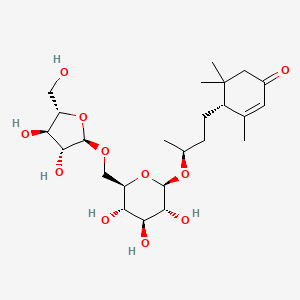
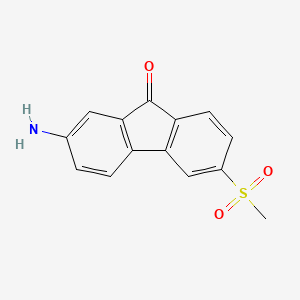
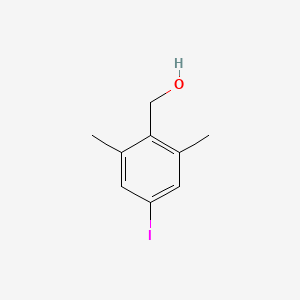
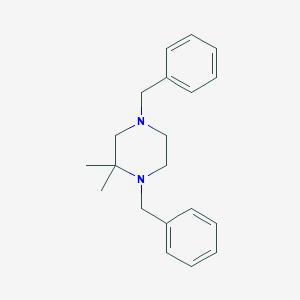
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)

